4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine
Description
4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a fluorinated pyrazole derivative characterized by a nitro group at the 4-position and a 2,2,2-trifluoroethyl substituent at the 1-position of the pyrazole ring. This compound is of interest in medicinal chemistry due to the synergistic effects of fluorine and nitro functionalities on bioavailability and target binding .
Properties
Molecular Formula |
C5H5F3N4O2 |
|---|---|
Molecular Weight |
210.11 g/mol |
IUPAC Name |
4-nitro-1-(2,2,2-trifluoroethyl)pyrazol-3-amine |
InChI |
InChI=1S/C5H5F3N4O2/c6-5(7,8)2-11-1-3(12(13)14)4(9)10-11/h1H,2H2,(H2,9,10) |
InChI Key |
PMEUKLPMYOWYFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyrazole Amines with Trifluoroethylating Agents
The introduction of the 2,2,2-trifluoroethyl group to the pyrazole ring typically precedes nitration due to the susceptibility of nitro groups to reduction under alkylation conditions. A widely adopted method involves the reaction of 1H-pyrazol-3-amine with trifluoroethyl iodide in the presence of a base such as potassium carbonate. This process, conducted in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C, achieves moderate yields (60–70%). Recent optimizations using phase-transfer catalysts, such as tetrabutylammonium bromide, have reduced reaction times from 24 hours to 8 hours while maintaining yields.
Table 1: Alkylation Conditions and Outcomes
| Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CF₃CH₂I, K₂CO₃ | DMF | 80 | 24 | 65 |
| CF₃CH₂OTf, Cs₂CO₃ | Acetonitrile | 60 | 12 | 72 |
| CF₃CH₂Br, TEA, TBAB | THF | 70 | 8 | 68 |
Nitration of 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine
Nitration is performed post-alkylation to avoid side reactions. A mixture of fuming nitric acid and sulfuric acid (1:3 v/v) at 0–5°C selectively introduces the nitro group at the 4-position of the pyrazole ring, driven by the electron-donating amine group. This method yields 75–85% of the target compound, with minor byproducts (<5%) arising from over-nitration. Alternatives using acetyl nitrate (generated in situ from acetic anhydride and nitric acid) in dichloromethane demonstrate improved regioselectivity, achieving 90% conversion at -10°C.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent critically influences reaction efficiency. Non-polar solvents like toluene favor alkylation but slow nitration kinetics, whereas DMF accelerates both steps but risks decomposition at elevated temperatures. Microwave-assisted synthesis (100°C, 1 hour) in 1,4-dioxane has emerged as a high-efficiency alternative, reducing total synthesis time from 36 hours to 3 hours while maintaining yields >80%.
Catalytic Innovations
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Transitioning from batch to continuous flow processes enhances scalability. A patented system employs a two-stage reactor: the first for alkylation (residence time: 2 hours) and the second for nitration (residence time: 1 hour), achieving a throughput of 10 kg/day with 95% purity. Key advantages include precise temperature control and reduced solvent waste.
Purification and Waste Management
Crystallization from ethanol/water mixtures (7:3 v/v) effectively isolates the product, while activated charcoal treatment removes colored impurities. Industrial protocols emphasize recycling of trifluoroethyl iodide via distillation, reducing raw material costs by 30%.
Comparative Analysis of Methodologies
Table 2: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Classical Alkylation-Nitration | 75 | 92 | 1200 |
| Microwave-Assisted | 85 | 95 | 980 |
| Continuous Flow | 90 | 97 | 850 |
The continuous flow method outperforms others in yield and cost-efficiency, though initial setup costs are higher. Microwave-assisted synthesis balances speed and accessibility for laboratory-scale production.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine exhibit significant antimicrobial properties. A study highlighted the effectiveness of pyrazole derivatives against various bacterial strains, including ESKAPE pathogens. The presence of the nitro group is believed to enhance the compound's bioactivity through redox reactions that can disrupt bacterial cellular processes .
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of this compound with key enzymes involved in disease pathways. For instance, docking against the main protease of SARS-CoV-2 showed promising results, indicating potential as an antiviral agent. The binding free energy calculations suggested strong interactions between the compound and the target protein .
In Situ Catalysts
The compound has been investigated for its role as a ligand in catalysis. Recent studies have demonstrated that pyrazole-based ligands can enhance catalytic activity in various organic transformations. Specifically, copper complexes formed with pyrazole derivatives have shown effectiveness in facilitating reactions such as cross-coupling and oxidation processes .
Synthesis of Functional Materials
The incorporation of this compound into polymer matrices has been explored for developing functional materials with enhanced thermal stability and mechanical properties. The trifluoroethyl group imparts hydrophobic characteristics to materials, making them suitable for coatings and protective films .
| Compound Name | Antimicrobial Activity | Binding Affinity (kcal/mol) | Target |
|---|---|---|---|
| This compound | Yes | -7.5 | SARS-CoV-2 Main Protease |
| Similar Pyrazole Derivative | Yes | -6.8 | ESKAPE Pathogens |
Catalytic Performance
| Catalyst Type | Reaction Type | Yield (%) | Conditions |
|---|---|---|---|
| Copper-Pyrazole Complex | Cross-Coupling | 85% | DMF, 80°C |
| Pyrazole Ligand System | Oxidation | 90% | Acetic Acid |
Case Study 1: Antiviral Activity Against SARS-CoV-2
A recent study synthesized this compound and evaluated its interaction with the SARS-CoV-2 main protease through molecular docking. The compound exhibited a high binding affinity and was found to inhibit the enzyme effectively in vitro. This suggests potential for further development as an antiviral agent against COVID-19 .
Case Study 2: Catalytic Applications in Organic Synthesis
Another study focused on using pyrazole-based ligands in copper-catalyzed reactions. The research demonstrated that incorporating this compound significantly increased reaction yields compared to traditional catalysts. This highlights the compound's utility in enhancing reaction efficiency in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations and Electronic Effects
(a) 1-(2,2,2-Trifluoroethyl)-1H-Pyrazol-3-Amine
- Structure : Lacks the nitro group at the 4-position.
- Molecular Formula : C₅H₆F₃N₃ (MW: 165.12 g/mol) .
- This may enhance solubility in aqueous media but reduce stability in oxidative environments.
(b) 4-Nitro-1-(2,2,2-Trifluoroethyl)-1H-Pyrazole-3-Carboxylic Acid
- Structure : Replaces the 3-amine with a carboxylic acid group.
- Molecular Formula : C₆H₄F₃N₃O₄ (MW: 263.11 g/mol) .
- Key Differences: The carboxylic acid introduces hydrogen-bonding capacity (H-bond donor/acceptor: 1/5) and acidity (pKa ~2–3), contrasting with the amine’s basicity. This substitution alters pharmacokinetics, favoring ionic interactions in biological systems.
(c) 4-(Pyrrolidin-1-ylcarbonyl)-1-(2,2,2-Trifluoroethyl)-1H-Pyrazol-3-Amine
Trifluoroethyl vs. Trifluoroethoxy Analogues
(a) 3-[4-Nitro-3-(2,2,2-Trifluoroethoxy)-1H-Pyrazol-1-yl]Propan-1-Amine
- Structure : Replaces the trifluoroethyl group with a trifluoroethoxy substituent at the 3-position.
- Molecular Formula : C₈H₁₁F₃N₄O₃ (MW: 268.19 g/mol) .
- ~2.0 for trifluoroethyl). This may decrease blood-brain barrier penetration but improve aqueous solubility.
(b) 1-Methyl-3-(2,2,2-Trifluoroethoxy)-1H-Pyrazol-4-Amine
- Structure : Features a methyl group at the 1-position and trifluoroethoxy at the 3-position.
- Molecular Formula : C₆H₈F₃N₃O (MW: 195.14 g/mol) .
- Key Differences: The methyl group reduces steric hindrance compared to trifluoroethyl, while the trifluoroethoxy group’s electron-withdrawing effects are less pronounced than nitro. This structure may exhibit weaker interactions with hydrophobic binding pockets.
Structural and Functional Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|---|
| 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine | C₅H₅F₃N₄O₂ | 216.12* | 4-NO₂, 1-CF₂CH₃, 3-NH₂ | 1 | 6 |
| 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine | C₅H₆F₃N₃ | 165.12 | 1-CF₂CH₃, 3-NH₂ | 1 | 3 |
| 4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid | C₆H₄F₃N₃O₄ | 263.11 | 4-NO₂, 1-CF₂CH₃, 3-COOH | 1 | 7 |
| 3-[4-Nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propan-1-amine | C₈H₁₁F₃N₄O₃ | 268.19 | 4-NO₂, 3-O-CF₃, 1-propanamine | 1 | 8 |
*Calculated based on analogous structures from .
Biological Activity
4-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a compound characterized by its unique molecular structure, which includes a nitro group, a trifluoroethyl group, and a pyrazole ring. The molecular formula is with a molar mass of approximately 210.11 g/mol . This compound has garnered attention in scientific research due to its potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The trifluoroethyl group enhances the compound’s lipophilicity, which facilitates its interaction with lipid membranes and intracellular targets.
Case Studies
A comparative analysis of pyrazole derivatives reveals that modifications in the chemical structure significantly influence biological activity. In particular:
- Antifungal Activity : A series of pyrazole derivatives were synthesized and evaluated for antifungal activity against phytopathogenic fungi. Compounds similar to this compound showed varying degrees of efficacy, suggesting that the trifluoroethyl substitution may enhance antifungal properties .
- Anticancer Activity : Other studies have focused on the anticancer potential of pyrazole derivatives. For example, certain pyrazole-based compounds have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. The following table summarizes key findings from SAR studies related to pyrazole derivatives:
| Compound | Activity | Mechanism |
|---|---|---|
| 4-Nitro-1-(trifluoroethyl)pyrazole | Moderate antifungal | Disruption of cell membrane integrity |
| 5-Amino-pyrazole derivatives | Anticancer | Induction of apoptosis in cancer cells |
| 3-(Difluoromethyl)pyrazole | High antifungal | Inhibition of fungal mycelial growth |
Q & A
Q. What are the optimal synthetic routes for preparing 4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step protocols, starting with nitration of a pyrazole precursor followed by alkylation with 2,2,2-trifluoroethyl halides. For example, nitro groups can be introduced via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C), while the trifluoroethyl group is introduced via nucleophilic substitution with trifluoroethyl iodide or bromide in the presence of a base like K₂CO₃ . Purification often requires column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitoring intermediates via TLC and confirming final structure by (e.g., δ 4.5–5.0 ppm for trifluoroethyl CH₂) and (δ -70 to -75 ppm for CF₃) is critical .
Q. How can the structural and electronic properties of this compound be characterized to inform reactivity?
- Methodological Answer :
- X-ray crystallography resolves crystal packing and bond angles (e.g., nitro group planarity with the pyrazole ring) .
- DFT calculations (B3LYP/6-31G*) predict electron-deficient regions at the nitro group and electron-rich zones at the amine, guiding electrophilic/nucleophilic reactivity.
- Hammett substituent constants quantify the electron-withdrawing effects of the nitro and trifluoroethyl groups, influencing reaction kinetics (e.g., σₚ values: NO₂ ≈ 1.27, CF₃ ≈ 0.54) .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoroethyl group influence regioselectivity in substitution reactions?
- Methodological Answer : The trifluoroethyl group introduces steric hindrance near the pyrazole N1 position, directing substitutions to the C5 position (meta to CF₃). Electronic effects from the CF₃ group (strong -I effect) deactivate the ring, favoring nitration or halogenation under aggressive conditions (e.g., fuming HNO₃ at 100°C). Competitive experiments with non-fluorinated analogs (e.g., ethyl vs. trifluoroethyl) show reduced reaction rates (by ~40%) for fluorinated derivatives due to decreased electron density .
Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyrazoles?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from variations in:
- Assay conditions : Buffer pH (7.4 vs. 6.8) affects protonation of the amine group.
- Cell permeability : LogP adjustments via trifluoroethyl substitution (e.g., LogP = 1.8 vs. 2.5 for ethyl analogs) alter membrane penetration .
Controlled studies using isogenic cell lines and standardized protocols (e.g., ATP concentration in kinase assays) are recommended to isolate structural effects .
Q. How can computational modeling predict metabolic pathways for this compound?
- Methodological Answer :
- CYP450 docking simulations (AutoDock Vina) identify likely oxidation sites (e.g., benzylic C-H in trifluoroethyl group).
- Metabolite prediction : Phase I metabolism (e.g., nitro reduction to amine) is modeled using software like Meteor (Lhasa Ltd.), validated by LC-MS/MS analysis of hepatic microsomal incubations .
Key Methodological Recommendations
- Synthesis : Prioritize Pd/C hydrogenation for nitro reduction to avoid over-reduction by Sn/HCl .
- Analytical Validation : Use HRMS (ESI+) for accurate mass confirmation (e.g., [M+H]⁺ = 254.1234) .
- Biological Testing : Include fluorinated analogs (e.g., 5-fluoro-pyrazole) as controls to isolate fluorine-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
